![molecular formula C25H29NO3S B11510542 N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide](/img/structure/B11510542.png)
N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide is a complex organic compound that combines the structural features of adamantane, benzene, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the functionalization of adamantane through halogenation, followed by nucleophilic substitution reactions to introduce the ethyl group. The benzenesulfonyl group is then attached through sulfonation reactions, and finally, the benzamide moiety is introduced via condensation reactions with appropriate amines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Ultrasonic irradiation and the use of Lewis acidic ionic liquids immobilized on diatomite earth have been reported as efficient methods for the preparation of benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can modify the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity, while the benzamide and sulfonyl groups contribute to the compound’s overall reactivity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity in nucleophilic substitution reactions.
Benzimidazole derivatives: Compounds with similar structural features and applications in medicinal chemistry
Uniqueness
N-[2-(Adamantan-1-YL)ethyl]-4-(benzenesulfonyl)benzamide is unique due to the combination of its adamantane, benzene, and sulfonyl groups, which confer distinct chemical properties and potential applications. Its rigid structure and functional groups make it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H29NO3S |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-(benzenesulfonyl)benzamide |
InChI |
InChI=1S/C25H29NO3S/c27-24(26-11-10-25-15-18-12-19(16-25)14-20(13-18)17-25)21-6-8-23(9-7-21)30(28,29)22-4-2-1-3-5-22/h1-9,18-20H,10-17H2,(H,26,27) |
InChI Key |
QMRVIWUEJVDVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


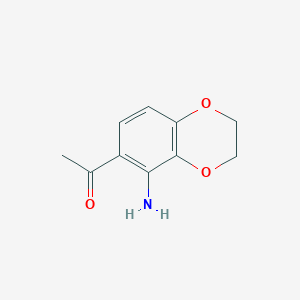
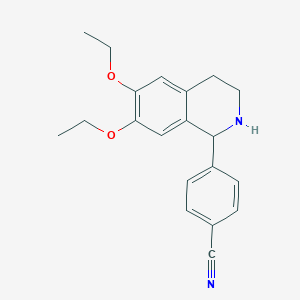
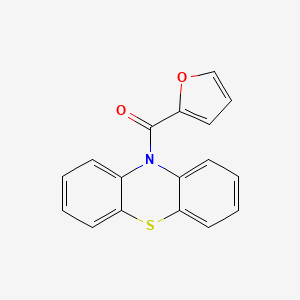
![N-[5-chloro-2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B11510471.png)
![3-[1-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11510483.png)
![N-[3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-2-hydroxy-propyl]-formamide](/img/structure/B11510489.png)
![N-(2,3-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11510497.png)
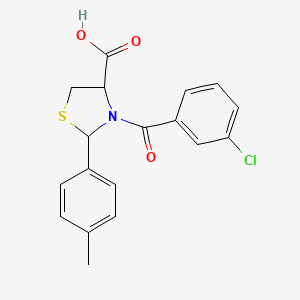
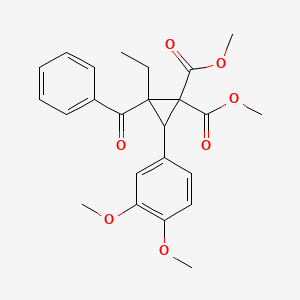
![4-chloro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide](/img/structure/B11510511.png)
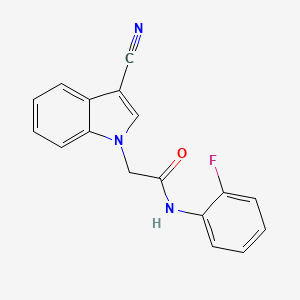
![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)imidazolidine](/img/structure/B11510528.png)
![N-[2-(Adamantan-1-YL)ethyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide](/img/structure/B11510532.png)
![2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11510533.png)
